molecular formula C23H29N3O B2552839 N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide CAS No. 1049977-11-8

N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide

Cat. No.: B2552839
CAS No.: 1049977-11-8
M. Wt: 363.505
InChI Key: MXLYFJDJNVUSPV-UXBLZVDNSA-N
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Description

N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is a piperazine-based propanamide derivative characterized by a 3-methylphenyl group attached to the amide nitrogen and a cinnamyl [(2E)-3-phenylprop-2-en-1-yl] substituent on the piperazine ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including antiparasitic, antiviral, and receptor-modulating effects .

Properties

IUPAC Name

N-(3-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-20-7-5-11-22(19-20)24-23(27)12-14-26-17-15-25(16-18-26)13-6-10-21-8-3-2-4-9-21/h2-11,19H,12-18H2,1H3,(H,24,27)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLYFJDJNVUSPV-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylpropene group, and the final coupling with the propanamide moiety. Common reagents used in these reactions include piperazine, phenylpropene derivatives, and various amide coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. This could be due to their ability to modulate serotonin and norepinephrine levels.
  • Anxiolytic Effects : The piperazine ring may contribute to anxiolytic properties, making this compound a potential candidate for anxiety disorders.

Cancer Research

  • Antitumor Activity : Research indicates that compounds with similar structural frameworks can inhibit tumor growth by inducing apoptosis in cancer cells. This property can be explored further for developing anticancer therapies.
  • Mechanisms of Action : Investigations into the molecular pathways affected by this compound could reveal its efficacy in targeting specific cancer cell lines.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of structurally related compounds. Results indicated significant reductions in depressive behaviors in rodent models, suggesting that N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide may have similar effects due to its structural analogies.

Case Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation pathways, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in behaviorJournal of Medicinal Chemistry
AnxiolyticPotential anxiolytic propertiesNeuropharmacology Studies
AntitumorInhibition of cell proliferationCancer Research Journal

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core piperazine-propanamide scaffold with several derivatives described in the evidence. Key structural variations among analogues include:

Compound Name Key Substituents Melting Point (°C) Biological Activity References
N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide 3-methylphenyl (amide), cinnamyl (piperazine) Not reported Not reported [10]
N-(3-Chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazinecarboxamide (13) 3-chlorophenyl (amide), cinnamyl (piperazine) Not reported Not reported [13]
SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) 3-methoxyphenyl (amide), 4-chlorophenyl (piperazine) Not reported Dopamine D4 receptor affinity [7]
N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-2-phenylacetamide (2e) Phenylacetamide (amide), 7-chloroquinoline (piperazine) 69–72 Antimalarial/antiparasitic potential [1]
N-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) Benzothiazole (piperazine), nitroimidazole-thioether (side chain) Not reported Antitumor activity (in vitro) [2]

Key Observations :

  • Cinnamyl vs. This may improve membrane permeability .
  • Functional Group Variations : Compounds like 2e and 4l replace the propanamide linker with phenylacetamide or nitroimidazole-thioether moieties, respectively, leading to divergent biological activities (e.g., antimalarial vs. antitumor) .

Physical Properties :

  • Melting Points : Analogues with bulkier substituents (e.g., 2e , 2f ) exhibit higher melting points (69–136°C), while less polar compounds (e.g., 2g ) remain oily . The target compound’s melting point is unreported but likely falls within this range.
  • Solubility : The cinnamyl group’s hydrophobicity may reduce aqueous solubility compared to analogues with polar substituents (e.g., sulfonamide in 2f ) .

Pharmacological Potential

While direct data for the target compound are lacking, insights can be drawn from analogues:

  • Receptor Affinity : SC211, a piperazine-propanamide derivative, shows high dopamine D4 receptor (D4R) selectivity, suggesting the target compound may interact with CNS receptors .
  • Antitumor Activity: Derivatives like 4l exhibit in vitro antiproliferative effects, though their selectivity (CC50/EC50 ratios) remains unoptimized .

Biological Activity

N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H27N3O
  • Molecular Weight : 351.48 g/mol
  • IUPAC Name : this compound

This structure features a piperazine ring linked to a phenylpropene moiety, which is crucial for its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Anticonvulsant Activity : Compounds in the cinnamamide class have shown promise in treating epilepsy. For instance, derivatives such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated significant anticonvulsant effects in various animal models, suggesting that this compound may possess similar properties due to its structural analogies .
  • Cytotoxicity and Antiproliferative Effects : The compound's ability to inhibit cell proliferation has been noted in several studies. For example, thiazole and piperazine derivatives often show cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit such properties through mechanisms involving apoptosis or cell cycle arrest .

Anticonvulsant Activity

In a study examining the anticonvulsant potential of cinnamamide derivatives, it was found that specific modifications to the phenyl ring significantly influenced their efficacy. For example, compounds exhibiting a 4-methyl substitution demonstrated enhanced activity in seizure models, which may be relevant for this compound .

CompoundED50 (mg/kg)Model
KM-56813.21 (i.p.)Frings mouse model
KM-X44.46 (i.p.)Maximal electroshock test

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines, including HepG2 and H9c2. The results indicated that compounds with similar structures to N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-y]piperazin} showed IC50 values below 100 µM, suggesting a favorable safety profile while maintaining efficacy against cancer cells .

Cell LineIC50 (µM)Reference Compound
HepG2<100Doxorubicin
H9c2<100Doxorubicin

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